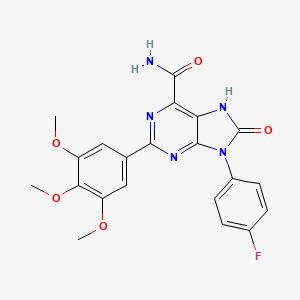

9-(4-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide

Beschreibung

This compound belongs to a class of purine-6-carboxamide derivatives, which are synthesized via multi-step reactions involving substituted phenyl groups. Its structure features a 2-(3,4,5-trimethoxyphenyl) substituent and a 9-(4-fluorophenyl) group, both of which influence its electronic and steric properties (see Table 1 for analogs) . The trimethoxyphenyl moiety is known for enhancing solubility and binding affinity in medicinal chemistry, while the 4-fluorophenyl group contributes to metabolic stability . The synthesis of such derivatives often involves condensation of thiourea intermediates with aldehydes or alkylation reactions, as described in Scheme 3 of Huang et al. .

Eigenschaften

IUPAC Name |

9-(4-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O5/c1-30-13-8-10(9-14(31-2)17(13)32-3)19-24-15(18(23)28)16-20(26-19)27(21(29)25-16)12-6-4-11(22)5-7-12/h4-9H,1-3H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHPWPFXKBFEDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3,4,5-trimethoxycinnamates, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche). These enzymes play a crucial role in the nervous system, where they break down acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.

Mode of Action

Similar compounds have demonstrated inhibitory activity against ache and bche. This suggests that the compound may interact with these enzymes, preventing them from breaking down acetylcholine and thereby increasing its availability in the synaptic cleft.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Purine-6-Carboxamide Derivatives

Key Observations:

Substituent Diversity at Position 2: The 3,4,5-trimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance π-π stacking interactions in biological targets compared to simpler substituents like methyl or bromophenyl .

Substituent Effects at Position 9 :

- The 4-fluorophenyl group in the target compound offers metabolic resistance compared to bulkier groups like 4-tert-butylphenyl, which may increase lipophilicity but reduce bioavailability .

- Methoxy and ethoxy groups (e.g., in 869069-21-6) balance hydrophobicity and hydrogen-bonding capacity, critical for optimizing pharmacokinetics .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.